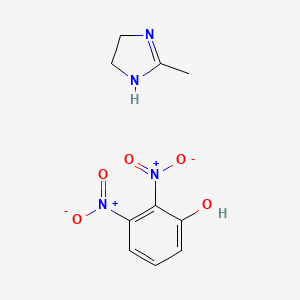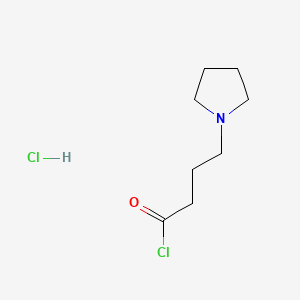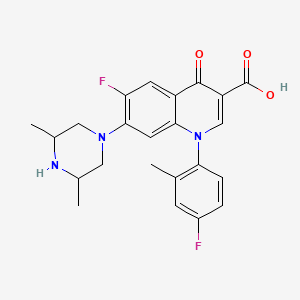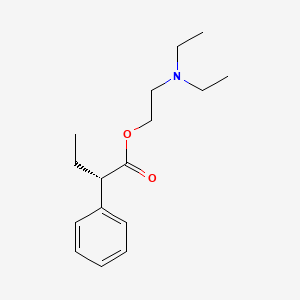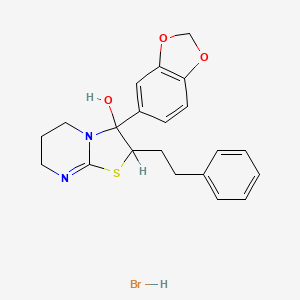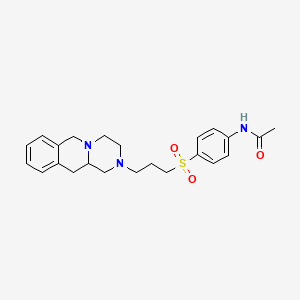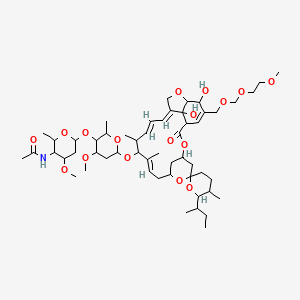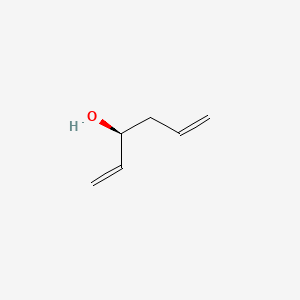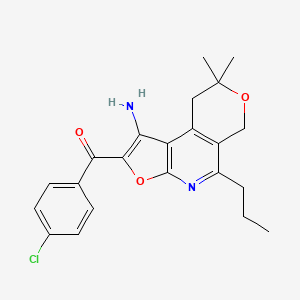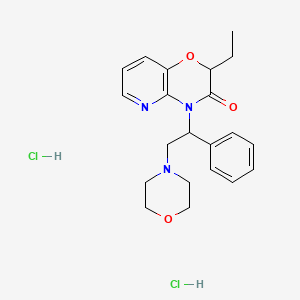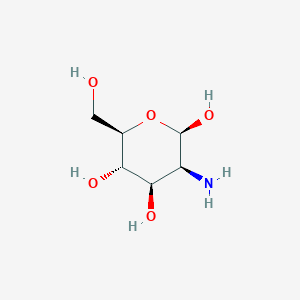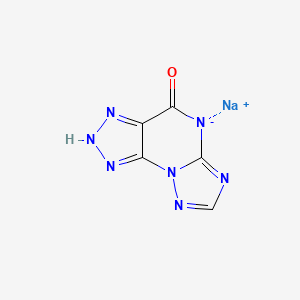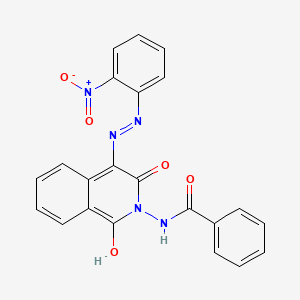
N-(3-Hydroxy-4-((2-nitrophenyl)azo)-1-oxo-2(1H)-isoquinolyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-HYDROXY-4-[(2-NITROPHENYL)AZO]-1-OXO-2(1H)-ISOQUINOLYL]BENZAMIDE is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a hydroxy group, a nitrophenyl azo group, and an isoquinolyl benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-HYDROXY-4-[(2-NITROPHENYL)AZO]-1-OXO-2(1H)-ISOQUINOLYL]BENZAMIDE typically involves multiple steps, starting with the preparation of the isoquinoline core. This is followed by the introduction of the hydroxy group and the nitrophenyl azo group through a series of reactions, including nitration, reduction, and azo coupling. The final step involves the formation of the benzamide moiety through an amide bond formation reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification through chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
N-[3-HYDROXY-4-[(2-NITROPHENYL)AZO]-1-OXO-2(1H)-ISOQUINOLYL]BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group can be reduced to an amine.
Substitution: The azo group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the nitro group may produce an amine derivative.
Scientific Research Applications
N-[3-HYDROXY-4-[(2-NITROPHENYL)AZO]-1-OXO-2(1H)-ISOQUINOLYL]BENZAMIDE has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in analytical chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-[3-HYDROXY-4-[(2-NITROPHENYL)AZO]-1-OXO-2(1H)-ISOQUINOLYL]BENZAMIDE involves its interaction with specific molecular targets and pathways. The hydroxy and nitrophenyl azo groups play a crucial role in its biological activity, potentially interacting with enzymes and receptors in the body. The exact pathways and targets are still under investigation, but it is believed that the compound can modulate various biochemical processes.
Comparison with Similar Compounds
Similar Compounds
- N-[3-HYDROXY-4-[(2-NITROPHENYL)AZO]-1-OXO-2(1H)-ISOQUINOLYL]BENZAMIDE
- N-[3-HYDROXY-4-[(2-NITROPHENYL)AZO]-1-OXO-2(1H)-ISOQUINOLYL]BENZOIC ACID
- N-[3-HYDROXY-4-[(2-NITROPHENYL)AZO]-1-OXO-2(1H)-ISOQUINOLYL]ANILINE
Uniqueness
N-[3-HYDROXY-4-[(2-NITROPHENYL)AZO]-1-OXO-2(1H)-ISOQUINOLYL]BENZAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
85968-49-6 |
|---|---|
Molecular Formula |
C22H15N5O5 |
Molecular Weight |
429.4 g/mol |
IUPAC Name |
N-[1-hydroxy-4-[(2-nitrophenyl)diazenyl]-3-oxoisoquinolin-2-yl]benzamide |
InChI |
InChI=1S/C22H15N5O5/c28-20(14-8-2-1-3-9-14)25-26-21(29)16-11-5-4-10-15(16)19(22(26)30)24-23-17-12-6-7-13-18(17)27(31)32/h1-13,29H,(H,25,28) |
InChI Key |
KUWMZMZXXGEEHG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NN2C(=C3C=CC=CC3=C(C2=O)N=NC4=CC=CC=C4[N+](=O)[O-])O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


